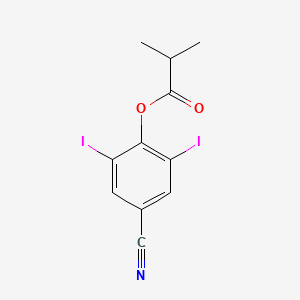
1H-1,2,4-Triazole, 1-(2-((2-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 1-(2-((2-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a 2-chlorophenylmethyl group and a 3,3-dimethyl-1-oxobutyl group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of 1H-1,2,4-Triazole, 1-(2-((2-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the 2-chlorophenylmethyl group: This step often involves the use of chloromethylation reactions, where a chloromethyl group is introduced to the triazole ring.
Attachment of the 3,3-dimethyl-1-oxobutyl group: This can be done through acylation reactions, where an acyl group is introduced to the triazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1H-1,2,4-Triazole, 1-(2-((2-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-1,2,4-Triazole, 1-(2-((2-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive agent, with applications in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-(2-((2-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1H-1,2,4-Triazole, 1-(2-((2-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole, 1-(2-phenylmethyl)-: This compound lacks the 3,3-dimethyl-1-oxobutyl group, which may affect its biological activity and chemical reactivity.
1H-1,2,4-Triazole, 1-(2-(4-chlorophenyl)methyl)-: The presence of a 4-chlorophenyl group instead of a 2-chlorophenyl group can lead to differences in molecular interactions and biological effects.
1H-1,2,4-Triazole, 1-(2-(4-fluorophenyl)methyl)-: The substitution of a fluorine atom for a chlorine atom can influence the compound’s electronic properties and reactivity.
The unique combination of substituents in 1H-1,2,4-Triazole, 1-(2-((2-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
110577-51-0 |
|---|---|
Molecular Formula |
C15H18ClN3O |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one |
InChI |
InChI=1S/C15H18ClN3O/c1-15(2,3)12(14(20)19-10-17-9-18-19)8-11-6-4-5-7-13(11)16/h4-7,9-10,12H,8H2,1-3H3 |
InChI Key |
AMQNUFHYUFKCOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC1=CC=CC=C1Cl)C(=O)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


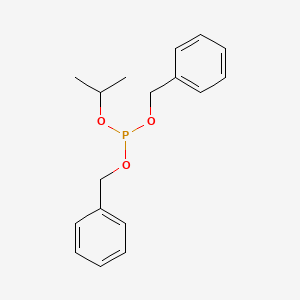
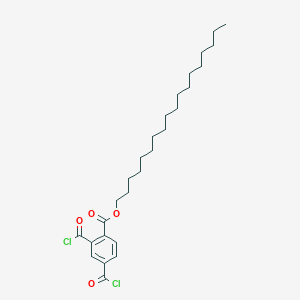
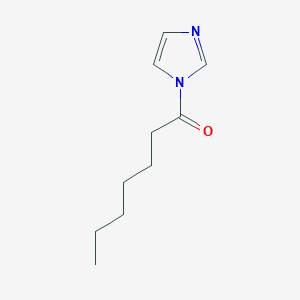
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
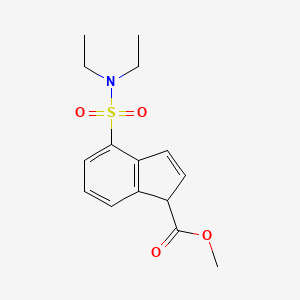
![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)
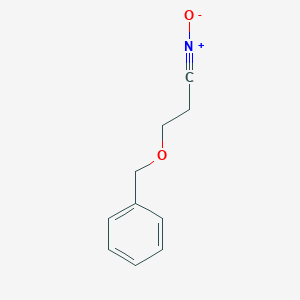
![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
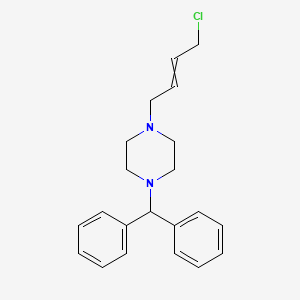
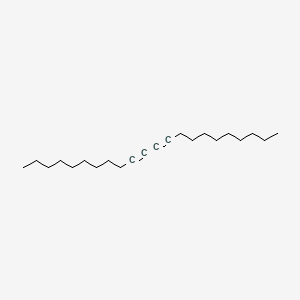
![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)
